4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
Description
4',5',8'-Trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] (hereafter referred to as Compound A) is a spirocyclic quinoline derivative characterized by a fused cyclohexane-quinoline system with methyl substituents at positions 4', 5', and 8'. Its molecular formula is $ \text{C}{17}\text{H}{25}\text{N} $, and it is often synthesized as a hydrochloride salt (CAS: 1216747-19-1) for enhanced stability and solubility . The spirocyclic architecture introduces conformational rigidity, which can influence both physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H25N |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4,5,8-trimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H25N/c1-12-7-8-13(2)16-15(12)14(3)11-17(18-16)9-5-4-6-10-17/h7-8,14,18H,4-6,9-11H2,1-3H3 |
InChI Key |
CPVRYKZRRIGGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)NC3=C(C=CC(=C13)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a cyclohexanone derivative with a quinoline derivative under acidic or basic conditions to form the spiro compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methyl groups and the quinoline moiety can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce more saturated spiro compounds .
Scientific Research Applications
4’,5’,8’-Trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4’,5’,8’-trimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, potentially affecting cellular processes .
Comparison with Similar Compounds
Core Structural Variations
- Compound A vs. Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] Derivatives (e.g., ): Compound A features a quinoline core fused to cyclohexane, whereas thiazolo-pyridine analogs incorporate a thiazole ring fused to pyridine. The latter exhibits enhanced antimicrobial activity due to the electron-deficient thiazole ring and carbonitrile group, which improve membrane penetration . Key Substituents: Compound A’s methyl groups contrast with the fluorophenyl and p-tolyl groups in thiazolo-pyridines, which enhance lipophilicity and target binding .
- Compound A vs.
- Compound A vs. Spiro-thienopyrimidines (): Thienopyrimidine derivatives (e.g., 8’,8’-Dimethyl-8’,9’-dihydro-1’H-spiro[cyclohexane-1,2’-pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline]) combine pyrimidine and thiophene rings, leading to high thermal stability (m.p. 312–315°C) and anticancer activity .
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
